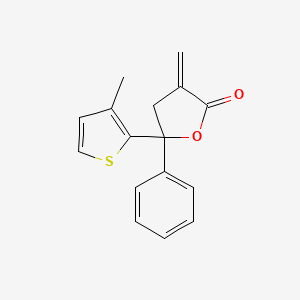
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes These compounds are characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylidene Group: This step may involve the use of reagents like methylene iodide in the presence of a base.
Attachment of the Thiophene and Phenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the oxolane ring or the methylidene group.
Substitution: Substitution reactions may occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or polymers.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylidene-5-(2-thienyl)-5-phenyloxolan-2-one
- 3-Methylidene-5-(3-thienyl)-5-phenyloxolan-2-one
Uniqueness
The presence of the 3-methylthiophen-2-yl group distinguishes 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one from its analogs. This unique structural feature may confer distinct chemical and biological properties.
Properties
CAS No. |
71741-90-7 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-11-8-9-19-14(11)16(10-12(2)15(17)18-16)13-6-4-3-5-7-13/h3-9H,2,10H2,1H3 |
InChI Key |
CYQPQXAYUPSVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2(CC(=C)C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















